2-(4-Aminobutyl)-1,3-propanediol

Description

Conceptual Framework of 2-(4-Aminobutyl)-1,3-propanediol as a Synthetic Building Block

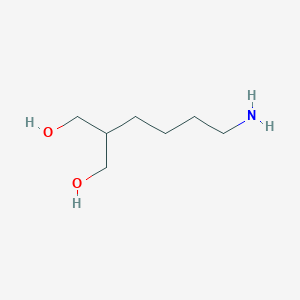

Conceptually, the structure of this compound is that of a versatile synthetic building block. Its key features are a flexible four-carbon (butyl) chain, a reactive primary amine, and two hydroxyl groups attached to a central propanediol (B1597323) backbone.

The primary amine serves as a nucleophile and a site for forming amide bonds, ureas, sulfonamides, or for undergoing alkylation. This makes it an ideal handle for conjugation to other molecules.

The 1,3-diol system provides a hydrophilic segment and two points for further derivatization, such as esterification or etherification, or for creating cyclic structures like acetals.

This combination of functional groups makes it a suitable candidate for use as a flexible linker in various chemical biology applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs) or for modifying oligonucleotides. In PROTACs, linkers are crucial for connecting a target protein-binding ligand to an E3 ligase-recruiting ligand, and the linker's composition and length significantly influence the resulting molecule's properties and efficacy. explorationpub.com The hydrophilic nature of the diol and the reactive amine of this compound fit the general requirements for such linkers. However, specific examples of its incorporation into a named PROTAC or other bioactive constructs are not readily found in the literature.

Broad Research Applications and Scientific Significance

While the compound is listed by suppliers as a "linker," detailed research findings that demonstrate its broad applications and scientific significance are not extensively published. For instance, while amino linkers are widely used to functionalize oligonucleotides for applications in diagnostics and therapeutics, there is no specific mention of this compound being a preferred or commonly used agent for this purpose in the available literature. biosyn.combiosearchtech.com

The scientific significance of a building block is typically established through its successful application in creating novel molecules with important functions, such as drugs, molecular probes, or advanced materials. In the case of this compound, the absence of such detailed case studies in peer-reviewed journals prevents a thorough assessment of its scientific impact. Its primary role appears to be that of a commercially available chemical scaffold, with its full potential in contemporary chemical biology research yet to be publicly documented.

Below is a table of the compound's basic properties as found in public databases. nih.govchemscene.com

| Property | Value |

| CAS Number | 125162-81-4 |

| Molecular Formula | C₇H₁₇NO₂ |

| Molecular Weight | 147.22 g/mol |

| IUPAC Name | 2-(4-aminobutyl)propane-1,3-diol |

| Synonyms | 6-Amino-2-hydroxymethylhexan-1-ol, APD linker |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminobutyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2/c8-4-2-1-3-7(5-9)6-10/h7,9-10H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUZCSLNRDJKKMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30154681 | |

| Record name | 2-(4-Aminobutyl)-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30154681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125162-81-4 | |

| Record name | 2-(4-Aminobutyl)-1,3-propanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125162814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Aminobutyl)-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30154681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of 2 4 Aminobutyl 1,3 Propanediol S Role in Nucleic Acid Manipulation and Engineering

Application as a Non-Nucleosidic Linker in Oligonucleotide Synthesis

Non-nucleosidic linkers are molecules that can be incorporated into the backbone of an oligonucleotide, replacing a standard nucleotide. These linkers can introduce specific functionalities, alter the structural properties of the oligonucleotide, or serve as attachment points for other molecules. 2-(4-Aminobutyl)-1,3-propanediol has emerged as a particularly useful non-nucleosidic linker due to its compatibility with standard synthesis protocols and the versatility of its aminobutyl side arm.

The integration of this compound into automated solid-phase oligonucleotide synthesis is a streamlined process that leverages well-established phosphoramidite (B1245037) chemistry. danaher.combiotage.com This method is the cornerstone of modern DNA and RNA synthesis, allowing for the sequential addition of nucleotides to a growing chain anchored to a solid support. biotage.com

The process begins by converting this compound into a phosphoramidite reagent. This is achieved by protecting the amino group on the side chain and one of the hydroxyl groups, while the other hydroxyl group is reacted to create the reactive phosphoramidite moiety. nih.govoup.com This modified building block can then be used directly in an automated DNA synthesizer.

The key advantages of using the this compound backbone are:

Positional Flexibility : It can be incorporated at any position within an oligonucleotide sequence—at the 5' end, the 3' end, or internally between any two nucleotides. oup.comoup.com

Multiple Incorporations : The synthesis cycle can be repeated to introduce multiple linkers, and therefore multiple functional groups, into a single oligonucleotide. oup.com

For incorporation at the 3'-terminus, a modified solid support, such as Controlled-Pore Glass (CPG), is prepared by covalently attaching the this compound linker. nih.govoup.com The oligonucleotide chain is then synthesized starting from this modified support.

The design of oligonucleotides modified with this compound hinges on the preparation of specialized phosphoramidite and CPG reagents. nih.gov The synthesis of these reagents from the basic this compound scaffold allows for the pre-attachment of various functional molecules to the aminobutyl side chain. nih.govoup.com This "direct labeling" approach is highly efficient as it incorporates the desired label during the automated synthesis itself, rather than requiring complex post-synthetic modification steps. oup.com

Researchers have successfully prepared a series of unique Cyanoethyl (CE)-phosphoramidite and CPG reagents from this backbone, enabling the direct incorporation of labels such as fluorescein, acridine, and biotin (B1667282) into synthetic oligonucleotides. nih.govoup.com The covalent attachment of these labels occurs via the aminobutyl spacer arm, which connects them to the 2-position of the 1,3-propanediol (B51772) backbone. oup.com

| Reagent Type | Backbone | Attached Labels | Application in Synthesis |

| CE-Phosphoramidite | This compound | Fluorescein, Acridine, Biotin, Amino-Modifier | Incorporation at 5' or internal positions |

| CPG Solid Support | This compound | Fluorescein, Acridine, Biotin | Incorporation at the 3' terminus |

This table summarizes the types of reagents developed from the this compound backbone for use in automated oligonucleotide synthesis, based on findings from Nelson et al. nih.govoup.com

Influence on Triplex-Forming Oligonucleotides (TFOs) and Foldback Triplex-Forming Oligonucleotides (FTFOs)

Triplex-forming oligonucleotides (TFOs) are short strands of DNA that can bind in the major groove of a DNA double helix to form a triple-helix structure. nih.govnih.gov This ability to target specific duplex DNA sequences makes them promising tools for applications in gene regulation and therapy. nih.govnih.gov However, the formation of stable triplexes is often limited by strict sequence requirements; for instance, a pyrimidine (B1678525) TFO typically binds only to a homopurine-homopyrimidine tract in the target DNA. rjpbr.com

A significant challenge in the application of TFOs is the presence of "interruptions" in the target sequence, such as a G:C or T:A base pair within a polypurine tract. rjpbr.comnih.gov These interruptions disrupt the Hoogsteen hydrogen bonding required for stable triplex formation. Abasic linkers, which are non-nucleosidic linkers that lack a nitrogenous base, can be incorporated into the TFO to span these non-target base pairs. nih.gov

The 1,3-propanediol linker, a structural component of this compound, has been investigated for this purpose. nih.govnih.gov By replacing a nucleotide in the TFO with this flexible, abasic linker, the oligonucleotide can effectively "skip over" a disruptive base pair in the target duplex, allowing the flanking regions of the TFO to bind to their correct sequences. nih.gov This strategy expands the range of DNA sequences that can be targeted by TFOs. nih.gov

Research on a target sequence within the human Ha-ras promoter has demonstrated the significant impact of using a propanediol-based abasic linker. nih.govnih.gov This promoter region contains C:G interruptions within an otherwise poly-G target sequence, which would typically destabilize a standard triplex. nih.gov

DNase I footprinting experiments were used to compare the binding affinity of different TFOs. The results showed that a TFO containing the propanediol (B1597323) abasic linker exhibited substantially stronger binding to the target DNA compared to TFOs where the interruption was addressed with a mismatched base (like cytosine or guanine). nih.govnih.gov

| TFO Modification at Interruption Site | Relative Binding Affinity | Sequence Specificity |

| Propanediol Abasic Linker | ~10-fold greater than Cytosine substitution | Weak interaction with a non-target site observed |

| Cytosine Substitution | Lower than propanediol linker | No binding to non-target sequences observed |

| Guanine Substitution | Lower than Cytosine substitution | Not specified |

This table summarizes comparative findings from Ing et al. on the effect of an abasic propanediol linker on triplex stability and specificity when targeting a sequence with interruptions. nih.govnih.gov

Facilitating Direct Labeling of Oligonucleotides

The direct labeling of oligonucleotides during synthesis is a highly desirable method as it simplifies the production of probes for a wide range of molecular biology applications, including PCR, FISH, and microarrays. nih.govoup.comthermofisher.com The this compound backbone provides an elegant and efficient solution for this purpose. nih.govoup.com

As previously mentioned, the key feature is the aminobutyl side chain, which serves as a handle for the covalent attachment of reporter molecules. oup.com By preparing phosphoramidite reagents where the label (e.g., fluorescein, biotin, acridine) is already attached to the this compound scaffold, the label is directly and automatically incorporated into the oligonucleotide chain during solid-phase synthesis. nih.govoup.comoup.com

This method offers several advantages over traditional labeling techniques:

Efficiency : It eliminates the need for post-synthetic modification and subsequent purification steps, saving time and resources.

Versatility : A wide variety of labels can be attached to the linker. nih.govoup.com

Quantitation : The efficiency of label incorporation can be easily monitored during synthesis by measuring the release of the dimethoxytrityl (DMT) cation, a standard quantification method in oligonucleotide synthesis. oup.com

Multiple Labeling : The process allows for the creation of oligonucleotides with multiple labels, or even combinations of different labels on the same strand, by simply repeating the coupling cycle with the desired labeled phosphoramidites. nih.govoup.com

Multiplex Labeling Approaches in Molecular Probes

Multiplex labeling, the simultaneous detection of multiple targets in a single experiment, is a critical technique in modern molecular diagnostics and genomics research. The this compound linker can be instrumental in creating probes for such applications.

By incorporating multiple linkers at different positions within a single oligonucleotide probe, it is possible to attach a corresponding number of different reporter molecules. For instance, a probe could be designed with two this compound linkers, allowing for the attachment of two different fluorescent dyes. This dual-labeled probe could then be used in applications like fluorescence resonance energy transfer (FRET) assays.

Furthermore, in a multiplex assay targeting several different nucleic acid sequences, a set of probes can be synthesized, each specific to a different target and each labeled with a unique reporter molecule via the aminobutyl linker. The spectral properties of the attached dyes allow for the simultaneous identification and quantification of each target. The consistent chemical nature of the linker ensures that the labeling efficiency and the properties of the resulting conjugates are comparable across the different probes in the multiplex panel.

Structural and Conformational Impact within Nucleic Acid Constructs

The introduction of a non-native chemical moiety like this compound into a nucleic acid duplex can potentially perturb its structure. However, this particular linker is designed to minimize such disruptions.

Conformational Analysis of this compound within Oligonucleotide Structures

Detailed conformational analysis of oligonucleotides containing the this compound linker often employs techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. These studies aim to understand the preferred torsion angles of the linker's backbone and the orientation of the aminobutyl side chain.

NMR studies can provide insights into the local structure around the modification site by analyzing parameters such as nuclear Overhauser effects (NOEs) between the linker protons and the protons of the neighboring nucleobases. Such analyses can reveal whether the aminobutyl chain resides in the major or minor groove of the nucleic acid duplex. The conformation is likely to be dynamic, with the flexible butyl chain sampling multiple spatial orientations.

Investigation of Biological Activities and Mechanisms of Action of 2 4 Aminobutyl 1,3 Propanediol

Modulatory Effects on DNA Repair Pathways

The integrity of the genome is constantly under threat from both endogenous and exogenous sources of damage. Cellular defense mechanisms, such as the base excision repair (BER) pathway, are crucial for maintaining genomic stability. A key enzyme in this pathway is the human apurinic/apyrimidinic endonuclease 1 (Ape1), which is responsible for incising the DNA backbone at abasic sites, a common form of DNA damage.

Enhancement of Human Apurinic Endonuclease (Ape1) Activity

Currently, there is no direct scientific evidence available to suggest that 2-(4-Aminobutyl)-1,3-propanediol enhances the activity of human Ape1. Research into the modulation of Ape1 activity by small molecules is an active area, but studies specifically implicating this compound have not been published.

Interaction Mechanisms with DNA Repair Enzymes

The precise mechanisms by which this compound might interact with DNA repair enzymes are unknown. However, insights can be drawn from studies on structurally related compounds. For instance, research has indicated that Ape1 exhibits poor cleavage efficiency on branched abasic sites, such as those represented by 2-(aminobutyl)-1,2-propanediol residues. researchgate.net This suggests that the spatial arrangement of the aminobutyl side chain and the hydroxyl groups is a critical determinant for recognition and catalysis by Ape1. The difference in the hydroxyl group positioning between the 1,2-propanediol and the 1,3-propanediol (B51772) backbone could theoretically influence the binding affinity and catalytic efficiency of Ape1, but this remains a subject for future empirical investigation.

Antimicrobial Efficacy and Spectrum of Activity

The search for novel antimicrobial agents is a global health priority. While various propanediol (B1597323) derivatives have been explored for their antimicrobial properties, specific data for this compound is not available.

Inhibitory Effects on Specific Bacterial Strains

There are no published studies detailing the minimum inhibitory concentrations (MICs) or the spectrum of activity of this compound against any specific bacterial strains. Therefore, a data table of its inhibitory effects cannot be compiled at this time.

Proposed Antimicrobial Mechanisms

Without experimental data on its antimicrobial activity, any proposed mechanism for this compound would be purely speculative. The antimicrobial mechanisms of related compounds, such as other functionalized propanediols, often involve disruption of the bacterial cell membrane or interference with essential metabolic pathways. For example, the well-known antimicrobial agent bronopol (B193717) (2-bromo-2-nitro-1,3-propanediol) exerts its effect through the release of formaldehyde (B43269) and the generation of reactive oxygen species. Interestingly, the reduction of the nitro group in bronopol to an amino group, creating a 2-amino-2-bromo-1,3-propanediol, has been reported to lead to a loss of antibacterial activity. nveo.org This underscores that the specific functional groups attached to the propanediol scaffold are critical for antimicrobial efficacy. Whether the aminobutyl group in this compound could confer any antimicrobial properties is a question that awaits experimental validation.

Antioxidant Properties and Cellular Protective Roles

Antioxidants play a crucial role in protecting cells from damage caused by reactive oxygen species (ROS). The potential for this compound to act as an antioxidant or to contribute to cellular protection has not been investigated. There is no information available in the scientific literature regarding its capacity to scavenge free radicals or to modulate cellular antioxidant defense systems.

Derivative Synthesis and Functionalization of 2 4 Aminobutyl 1,3 Propanediol for Specialized Research Applications

Synthesis and Characterization of O-DMT-(2-N-FMOC-4'-aminobutyl)-1,3-propanediol and Other Protected Forms

The synthesis of protected derivatives of 2-(4-aminobutyl)-1,3-propanediol is a critical step for its use in more complex molecular constructions, such as in oligonucleotide synthesis or as a linker in bioconjugation. Protecting groups prevent unwanted side reactions of the amino and hydroxyl functional groups.

A key protected derivative is 1-O-Dimethoxytrityl-2-(N-Fmoc-4'-aminobutyl)-1,3-propanediol. clearsynth.com The synthesis involves the selective protection of the functional groups present in the parent molecule, this compound. chemscene.comnih.gov The primary amine is protected with the fluorenylmethyloxycarbonyl (Fmoc) group, a common protecting group for amines that is stable under a variety of reaction conditions but can be removed under mild basic conditions. scbt.comaldlab.com One of the primary hydroxyl groups is protected with the dimethoxytrityl (DMT) group, which is acid-labile and widely used in nucleoside and oligonucleotide chemistry for the protection of 5'-hydroxyl groups. clearsynth.comdaltonresearchmolecules.com

The general synthetic strategy involves a stepwise process. First, the amino group of this compound is reacted with an Fmoc-donating reagent, such as Fmoc-chloride or Fmoc-succinimide, to yield 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol. scbt.comaldlab.com Subsequently, one of the hydroxyl groups is selectively protected with a DMT group using DMT-chloride in the presence of a base. This selective protection is often directed to one of the primary hydroxyls due to steric hindrance.

| Protected Derivative | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-O-DMT-2-(N-FMOC-4'-aminobutyl)-1,3-propanediol | 147190-32-7 clearsynth.com | C43H45NO6 daltonresearchmolecules.com | Not Available clearsynth.com |

| 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol | 147190-31-6 scbt.com | C22H27NO4 scbt.com | 369.45 scbt.com |

Development of Novel Conjugates and Bioconjugation Strategies

The functional groups of this compound and its derivatives are ideal for bioconjugation, the process of covalently linking molecules to biomolecules such as proteins or nucleic acids. thermofisher.comnih.gov The primary amine, after deprotection of any protecting groups, serves as a nucleophilic handle for conjugation.

Novel conjugates can be developed by reacting the deprotected amine of the propanediol (B1597323) derivative with various molecules of interest. Common bioconjugation strategies that can be employed include: thermofisher.comnih.gov

Amide Bond Formation: The amine can be acylated with activated carboxylic acids (e.g., NHS esters) to form stable amide bonds. thermofisher.com This is a widely used method for attaching labels, linkers, or other functional moieties.

Reductive Amination: The amine can react with aldehydes or ketones to form a Schiff base, which is then reduced to a stable secondary amine linkage. nih.gov

Isothiocyanate Chemistry: Reaction with isothiocyanates yields a stable thiourea (B124793) linkage, another common method for protein labeling. nih.gov

These strategies allow for the attachment of a wide array of functionalities, such as fluorescent dyes for imaging applications, biotin (B1667282) for affinity purification, or cytotoxic drugs for targeted delivery in the form of antibody-drug conjugates (ADCs). nih.govmdpi.com The diol functionality can also be further modified or used to attach other molecules, creating multifunctional conjugates.

The choice of bioconjugation strategy depends on the specific application, the nature of the biomolecule, and the desired properties of the final conjugate. nih.govnih.gov The stability of the resulting linkage is a critical consideration for the intended biological environment. nih.gov

Exploration of Structure-Activity Relationships of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. nih.govresearchgate.net They involve systematically modifying the chemical structure of a molecule and evaluating the effect of these changes on its biological activity. For derivatives of this compound, SAR studies can provide valuable insights into how different structural features influence their interaction with biological targets.

By synthesizing a library of derivatives with variations in the substituents on the aminobutyl side chain and the propanediol backbone, researchers can probe the requirements for optimal activity. For instance, in the context of developing enzyme inhibitors or receptor ligands, modifications can be made to: nih.govmdpi.com

The length and branching of the butyl chain: Altering the linker length between the amine and the propanediol core can affect the molecule's ability to span binding pockets in a target protein.

The nature of the substituent on the amine: Introducing different functional groups on the nitrogen atom can influence binding affinity and selectivity through various interactions like hydrogen bonding, electrostatic interactions, or hydrophobic interactions.

The stereochemistry of the propanediol backbone: As this compound is chiral, the stereochemistry at the C2 position can be critical for biological activity.

Methodological Considerations and Analytical Techniques in 2 4 Aminobutyl 1,3 Propanediol Research

Spectroscopic and Chromatographic Methods for Purity and Structural Elucidation of Research Samples

The confirmation of the chemical structure and the assessment of the purity of 2-(4-Aminobutyl)-1,3-propanediol, as well as oligonucleotides incorporating it, are fundamental prerequisites for any meaningful research. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

For the this compound compound itself:

Standard analytical methods are used to verify the structure and purity of the synthesized this compound. High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing purity, with commercial suppliers often guaranteeing a purity of ≥97%. chemscene.com The structure is typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS). While specific, publicly available spectra for this exact compound are scarce, the expected chemical shifts and mass-to-charge ratio can be predicted based on its structure.

Computed Physicochemical Properties of this compound

| scienceProperty | analyticsValue | sourceSource |

|---|---|---|

| Molecular Formula | C₇H₁₇NO₂ | PubChem nih.gov |

| Molecular Weight | 147.22 g/mol | PubChem nih.gov |

| XLogP3-AA | -0.8 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 3 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 6 | PubChem nih.gov |

| Topological Polar Surface Area | 66.5 Ų | PubChem nih.gov |

For Oligonucleotides Incorporating the this compound Linker:

When this compound is used as a linker in the synthesis of oligonucleotides, such as triplex-forming oligonucleotides (TFOs), the resulting modified nucleic acids require thorough characterization. Analytical techniques commonly used for oligonucleotides are employed here. biosyn.com

Mass Spectrometry (MS): MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) and Electrospray Ionization (ESI) MS are critical for confirming the correct mass of the synthesized oligonucleotide, thereby verifying the successful incorporation of the linker. biosyn.comnih.gov Tandem MS (MS/MS) can be used to obtain sequence information and confirm the location of the modification. nih.gov

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is the standard method for assessing the purity of the synthesized oligonucleotides. biosyn.com It can separate the full-length product from shorter, failed sequences.

Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE is another method used to check the purity and length of the oligonucleotide products. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While more complex for large biomolecules, 1D and 2D NMR techniques can provide detailed structural information about the oligonucleotide and the conformation of the linker within the larger structure, though this is often challenging without isotopic labeling. nih.govyoutube.com

Biophysical Characterization of this compound Interactions with Biomolecules

The primary known application of this compound in research is as a non-nucleosidic linker in the construction of foldback triplex-forming oligonucleotides (F-TFOs). In this context, biophysical characterization is essential to understand how the linker affects the stability, conformation, and binding properties of the resulting DNA triplex. The following techniques are pivotal in these investigations:

UV Thermal Denaturation (UV Melting): This is a fundamental technique used to determine the thermal stability of the DNA triplex. By monitoring the change in UV absorbance at 260 nm as a function of temperature, the melting temperatures (Tₘ) for the dissociation of the third strand and the subsequent melting of the duplex can be determined. This provides thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of triplex formation. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy provides information about the secondary structure of the nucleic acid. The characteristic CD spectra of B-form DNA and triplex DNA are different, allowing researchers to confirm the formation of the triple helix. Changes in the CD spectrum upon incorporation of the linker can indicate conformational alterations. In some cases, exciton (B1674681) coupling between aromatic residues in linkers can also be observed. mdpi.comnih.gov

Differential Scanning Calorimetry (DSC): DSC directly measures the heat absorbed during the thermal denaturation of a biomolecule, providing a more direct measurement of the thermodynamic parameters (ΔH°, ΔS°, and ΔG°) compared to UV melting. nih.gov

Gel Electrophoresis: Non-denaturing gel electrophoresis can be used to demonstrate the formation of the triplex structure, as the triplex will migrate differently through the gel compared to the single and double-stranded DNA. mdpi.com

Nuclease Resistance Assays: A key reason for using modified linkers is to increase the resistance of oligonucleotides to degradation by nucleases. The stability of oligonucleotides containing the this compound linker can be assessed by incubating them in the presence of nucleases (e.g., in serum) and analyzing the degradation products over time using techniques like PAGE. mdpi.comnih.gov

Summary of Biophysical Techniques for Characterizing TFOs with Non-Nucleosidic Linkers

| biotechTechnique | infoInformation Obtained |

|---|---|

| UV Thermal Denaturation | Thermal stability (Tₘ), thermodynamic parameters (ΔH°, ΔS°, ΔG°) |

| Circular Dichroism (CD) | Conformation and secondary structure of the nucleic acid |

| Differential Scanning Calorimetry (DSC) | Direct measurement of thermodynamic parameters of melting |

| Gel Electrophoresis | Confirmation of triplex formation and assessment of purity |

| Nuclease Resistance Assays | Stability of the modified oligonucleotide against enzymatic degradation |

Studies on similar non-nucleosidic linkers, such as a 1,2,3-propanetriol residue, have shown that the choice of linker can significantly influence the stability of the resulting triplex. For instance, a more stable triplex was observed when a propanetriol linker was used in a 14-mer third strand compared to a 15-mer with a 3'-3' phosphodiester junction. nih.gov These findings underscore the importance of such biophysical characterization when evaluating new linkers like this compound.

Computational Modeling and Simulation of this compound in Complex Systems

Molecular Mechanics and Molecular Dynamics (MD) Simulations:

These are the most common computational techniques for studying nucleic acid structures. In the context of a TFO containing a this compound linker, MD simulations can be used to:

Assess the flexibility and dynamics: The simulations can reveal the dynamic behavior of the linker and the surrounding nucleic acid, which is crucial for understanding its contribution to the stability and binding affinity of the triplex.

Calculate binding free energies: Advanced computational methods, such as free energy perturbation or thermodynamic integration, can be used to calculate the free energy of triplex formation. This allows for a theoretical assessment of the stability of triplexes containing different linkers and can help in the rational design of new linkers with improved properties.

Analyze solvent interactions: MD simulations explicitly model the interactions between the molecule and the surrounding water and ions, providing a detailed picture of the hydration patterns and their role in stabilizing the triplex structure.

Research on other triplexes with non-nucleotide linkers has utilized molecular mechanics and dynamics calculations to rationalize thermodynamic data obtained from experiments. nih.gov These computational approaches can help to explain, at a molecular level, why certain linkers lead to more stable triplexes than others.

Quantum Mechanics (QM) Calculations:

For a more detailed understanding of the electronic properties and reactivity of the this compound linker itself, quantum mechanics calculations can be employed. These methods can provide information on:

Charge distribution: Understanding the partial charges on the atoms of the linker is important for parameterizing the force fields used in classical MD simulations and for understanding its electrostatic interactions with the DNA and solvent.

Conformational energies: QM calculations can be used to determine the relative energies of different conformations of the linker, helping to identify the most stable geometries.

The integration of these computational approaches with experimental biophysical data provides a powerful synergy for the comprehensive characterization of this compound and its role in complex biological systems.

Emerging Research Directions and Future Prospects for 2 4 Aminobutyl 1,3 Propanediol

Potential in Diagnostic Probe Development and Advanced Biosensors

The unique structure of 2-(4-Aminobutyl)-1,3-propanediol, featuring a primary amine and two hydroxyl groups, makes it an effective linker molecule for the development of sophisticated diagnostic probes and biosensors. Its synonym, "APD linker," highlights its principal function in this domain.

Recent studies have underscored the significance of such linkers in creating complex glycoconjugates for immunological studies. In one instance, researchers used an acetylphenylenediamine (APD) linker to conjugate human milk oligosaccharides to carrier proteins to generate monoclonal antibodies (mAbs). mdpi.com Interestingly, the study found that the generated mAb unexpectedly recognized the APD linker itself. This discovery opens up a novel avenue for diagnostic development, suggesting that an anti-APD mAb could serve as a universal probe to detect any molecule or structure synthesized using this specific linker. mdpi.com This finding is particularly valuable for quality control and detection in various bioconjugation applications.

The bifunctional nature of this compound, with its hydrophilic diol end and its nucleophilic amine, allows for the covalent attachment of a wide array of molecules, including fluorophores, biotin (B1667282), or other reporter molecules, to biological targets. This is a critical feature in the design of sensitive and specific biosensors. The 7-carbon spacer arm provided by the aminobutyl and propanediol (B1597323) backbone helps to minimize steric hindrance between the conjugated label and the target molecule, ensuring that the biological activity and binding affinity of the probe are maintained.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 2-(4-aminobutyl)propane-1,3-diol |

| Molecular Formula | C₇H₁₇NO₂ |

| Molecular Weight | 147.22 g/mol |

| CAS Number | 125162-81-4 |

| Synonyms | APD linker, 6-Amino-2-hydroxymethylhexan-1-ol |

Exploration in Gene Editing and Therapeutic Modalities

The application of this compound and structurally similar amino linkers is being explored in the revolutionary fields of gene editing and advanced therapeutics. The ability to attach functional molecules to oligonucleotides is crucial for the development of gene-targeting drugs and diagnostics.

Linkers designated as "Amino C7" are used to incorporate a primary amine at the 3' end of an oligonucleotide. This terminal amine then serves as a reactive handle for conjugating various ligands, such as peptides, proteins, or small-molecule drugs. genelink.com The seven-carbon chain of these linkers is instrumental in reducing steric interference, which is critical for the proper functioning of the modified oligonucleotide. While not always explicitly named as this compound, the "C7" designation is consistent with its chemical structure.

In the context of therapeutic modalities, an "APD linker-spacer method" has been employed to conjugate a complex carbohydrate, Lacto-N-fucopentaose III, to a dextran (B179266) carrier. mdpi.com This resulting conjugate was investigated for its ability to inhibit HIV replication in human macrophages, demonstrating a potential host-directed therapeutic strategy. mdpi.com This highlights the role of the linker in enabling the delivery and presentation of therapeutic molecules.

Furthermore, the development of small molecule-drug conjugates (SMDCs) relies heavily on effective linker technology. nih.govnih.gov These linkers must be stable in circulation but allow for the release of the drug payload at the target site. Research into simple mono-amino acid linkers for the delivery of potent anti-cancer agents like auristatin has shown that even subtle changes in linker structure can significantly impact therapeutic potency. nih.govnih.gov The chemical handles provided by aminobutyl-diol structures are well-suited for this type of controlled-release drug delivery system.

Integration into Novel Biomaterials and Nanotechnology

The diol and amine functionalities of this compound make it a valuable building block for the synthesis of novel biomaterials and for the functionalization of nanoparticles. Its ability to participate in polymerization reactions allows for its incorporation into the backbone of polymers, imparting specific chemical properties.

In the realm of biomaterials, this compound can be used to create polymers with pendant hydroxyl and amino groups. These functional groups can enhance the hydrophilicity and biocompatibility of the material and provide sites for further modification or for interaction with biological systems. For example, polymers incorporating such structures could be used to create hydrogels or other scaffolds for tissue engineering applications.

In nanotechnology, the amine group of this compound can be used to functionalize the surface of nanoparticles, such as gold or magnetic nanoparticles. This surface modification can improve the stability of the nanoparticles in biological media and provides a point of attachment for targeting ligands or therapeutic agents. While specific research citing the use of this compound in this context is emerging, the principles of nanoparticle functionalization strongly support its potential in this area.

Uncharted Biological Roles and Pharmacological Implications

Beyond its role as a linker, preliminary research suggests that this compound and its derivatives may possess intrinsic biological activity. Studies on new derivatives of a related compound, 3-amino-1,2-propanediol, have shown that small structural modifications can lead to effects on the cardiovascular system, such as a transient decrease in heart rate and blood pressure in animal models. nih.gov

There are also indications that this compound may play a role in enhancing DNA repair mechanisms. Some preliminary findings suggest that it can interact with enzymes involved in nucleotide and base excision repair pathways, potentially by stabilizing enzyme-substrate complexes. Furthermore, potential antioxidant properties have been noted, which could help in reducing cellular oxidative stress. However, these findings are at an early stage and require more rigorous scientific validation.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(4-Aminobutyl)-1,3-propanediol in a laboratory setting?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. A plausible route includes:

Amine Protection : Use Fmoc or dimethoxytrityl groups to protect the primary amine during reactions, preventing unwanted side reactions .

Nucleophilic Substitution : React 1,3-propanediol derivatives with 4-aminobutyl precursors under controlled pH and temperature.

Deprotection : Remove protective groups using trifluoroacetic acid (TFA) or other cleavage agents.

Characterization via NMR and mass spectrometry ensures intermediate and final product integrity. This approach is analogous to methods used for structurally similar compounds .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify functional groups and confirm the amine and diol moieties. Chemical shifts near δ 3.5–4.0 ppm (diol protons) and δ 1.4–1.8 ppm (aminobutyl chain) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Peaks at ~3300 cm (N-H stretch) and ~1050 cm (C-O stretch) confirm functional groups.

Purity is assessed via HPLC with UV detection at 210–220 nm .

Q. What handling precautions are critical when working with this compound to ensure laboratory safety?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if aerosol formation is possible .

- Ventilation : Work in a fume hood to minimize inhalation risks.

- Spill Management : Absorb spills with diatomaceous earth, decontaminate surfaces with ethanol, and dispose of waste according to hazardous material protocols .

- Storage : Keep in a cool, dry place (<25°C) in airtight containers to prevent moisture absorption and oxidation .

Advanced Research Questions

Q. How can researchers address discrepancies in reported toxicity data for this compound?

- Methodological Answer :

- Comparative Assays : Conduct parallel in vitro toxicity assays (e.g., MTT, LDH release) using standardized cell lines (e.g., HEK293, HepG2) under controlled conditions (pH, temperature).

- Dose-Response Studies : Establish LD values across multiple models (e.g., zebrafish, rodents) to reconcile conflicting data.

- Meta-Analysis : Systematically review existing studies to identify variables (e.g., solvent choice, purity) that may explain discrepancies .

Q. What strategies optimize the incorporation of this compound into biodegradable elastomers for biomedical applications?

- Methodological Answer :

- Polycondensation : Combine with diacids (e.g., sebacic acid) and metal ions (e.g., Fe, Zn) to form chelation-crosslinked polymers. The aminobutyl group enhances metal-binding capacity, improving mechanical strength.

- Schiff-Base Chemistry : Use aldehyde-functionalized monomers to form dynamic covalent bonds, enabling self-healing properties.

- In Vivo Testing : Assess biodegradation rates and biocompatibility in murine models .

Q. How does the stability of this compound vary under different pH and temperature conditions, and what analytical methods validate these changes?

- Methodological Answer :

- Stability Studies : Incubate the compound in buffers (pH 2–12) at 25°C, 37°C, and 60°C. Monitor degradation via:

- HPLC : Track peak area reduction over time.

- NMR : Detect shifts or loss of proton signals (e.g., amine or diol groups).

- Kinetic Analysis : Calculate degradation rate constants () and half-life () using first-order kinetics.

- Accelerated Aging : Use Arrhenius plots to predict long-term stability under storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.